5-Fluorocytosine-6-3H

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

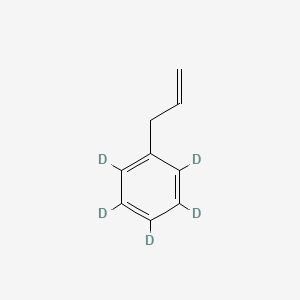

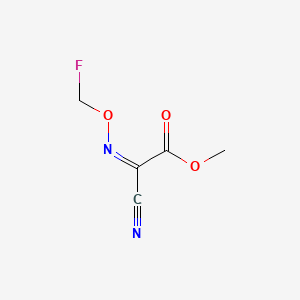

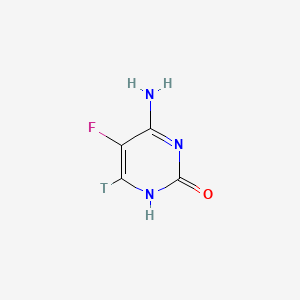

5-Fluorocytosine-6-3H, also known as 5-fluorocytosine, is a synthetic antifungal compound first synthesized in 1957. It is a fluorinated analogue of cytosine and is primarily used to treat fungal infections. The compound is unique in that it has no intrinsic antifungal activity but is converted into 5-fluorouracil within susceptible fungal cells, which then inhibits fungal RNA and DNA synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 5-fluorocytosine involves several steps:

Condensation Reaction: Methyl fluoroacetate is condensed with ethyl formate.

Reaction with Urea: The product undergoes a reaction with urea.

Chlorination Reaction: The intermediate is chlorinated using thionyl chloride.

Ammonolysis Reaction: The chlorinated product is subjected to ammonolysis with ammonium hydroxide.

Hydrolysis Reaction: Finally, the product is hydrolyzed with sulfuric acid to yield 5-fluorocytosine.

Industrial Production Methods

Industrial production methods aim to optimize yield, reduce pollution, and lower costs. One such method involves:

Condensation in Xylene: Ethyl formate is added dropwise in xylene and condensed with methyl fluoroacetate using a metal catalyst.

Chlorination with Organic Amine Catalyst: The intermediate undergoes chlorination with a chlorinating agent in the presence of an organic amine catalyst.

Ammoniation Substitution: The chlorination product is subjected to ammoniation substitution in an ammonia gas pressure environment with phase transfer catalysts.

Acidic Hydrolysis: The final product is obtained through acidic hydrolysis.

Analyse Des Réactions Chimiques

Types of Reactions

5-Fluorocytosine undergoes various chemical reactions, including:

Oxidation: Conversion to 5-fluorouracil.

Reduction: Not commonly observed.

Substitution: Chlorination and ammonolysis reactions.

Common Reagents and Conditions

Oxidation: Involves enzymes like cytosine deaminase.

Chlorination: Uses thionyl chloride.

Ammonolysis: Uses ammonium hydroxide.

Major Products

5-Fluorouracil: Form

Propriétés

IUPAC Name |

4-amino-5-fluoro-6-tritio-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9)/i1T |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRECTZIEBJDKEO-CNRUNOGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=O)N1)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H]C1=C(C(=NC(=O)N1)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]acetic acid](/img/structure/B592438.png)